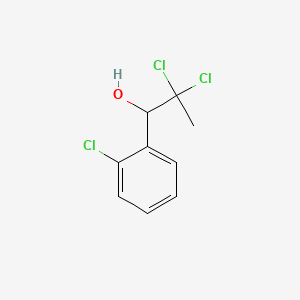![molecular formula C32H32N2O7 B14673997 3'-O-Acetyl-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine CAS No. 42926-79-4](/img/structure/B14673997.png)
3'-O-Acetyl-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-O-Acetyl-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine is a synthetic nucleoside analog. This compound is structurally related to thymidine, a nucleoside component of DNA, but it has been chemically modified to include acetyl and methoxyphenyl groups. These modifications can alter its chemical properties and biological activity, making it useful in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-Acetyl-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine typically involves multiple steps. One common approach is to start with thymidine and introduce the acetyl and methoxyphenyl groups through a series of protection and deprotection reactions. The acetyl group can be introduced using acetic anhydride in the presence of a base, while the methoxyphenyl group can be added using a Friedel-Crafts alkylation reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include using more efficient catalysts, optimizing reaction conditions to increase yield, and developing purification methods to ensure the final product’s purity.
化学反应分析
Types of Reactions
3’-O-Acetyl-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: This compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation might produce a ketone or aldehyde, while reduction could yield an alcohol.
科学研究应用
3’-O-Acetyl-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study DNA replication and repair mechanisms.
Industry: It can be used in the production of nucleoside analogs for various applications.
作用机制
The mechanism of action of 3’-O-Acetyl-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine involves its incorporation into DNA. Once incorporated, it can interfere with DNA replication and repair processes, leading to cell death. This makes it a potential candidate for use in antiviral and anticancer therapies. The molecular targets and pathways involved include DNA polymerases and other enzymes involved in DNA synthesis .
相似化合物的比较
Similar Compounds
3’-O-Acetylthymidine: Similar in structure but lacks the methoxyphenyl and diphenyl groups.
5’-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine: Similar but lacks the acetyl group.
Uniqueness
3’-O-Acetyl-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine is unique due to the presence of both acetyl and methoxyphenyl groups, which can significantly alter its chemical and biological properties compared to other thymidine analogs. These modifications can enhance its stability, increase its affinity for certain enzymes, and improve its overall efficacy in various applications .
属性
CAS 编号 |
42926-79-4 |
|---|---|
分子式 |
C32H32N2O7 |
分子量 |
556.6 g/mol |
IUPAC 名称 |
[(2R,3S,5R)-2-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C32H32N2O7/c1-21-19-34(31(37)33-30(21)36)29-18-27(40-22(2)35)28(41-29)20-39-32(23-10-6-4-7-11-23,24-12-8-5-9-13-24)25-14-16-26(38-3)17-15-25/h4-17,19,27-29H,18,20H2,1-3H3,(H,33,36,37)/t27-,28+,29+/m0/s1 |
InChI 键 |
PLWOFJRSRWJIRZ-ZGIBFIJWSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC)OC(=O)C |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




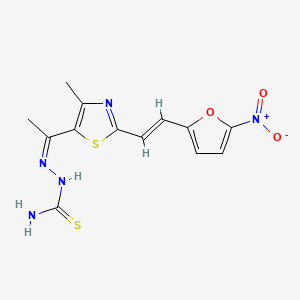
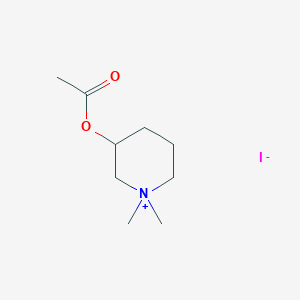

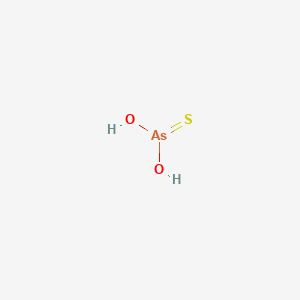
![3-Oxo-4-[2-(pyridin-3-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14673944.png)
![3H-imidazo[4,5-f]quinazoline](/img/structure/B14673945.png)
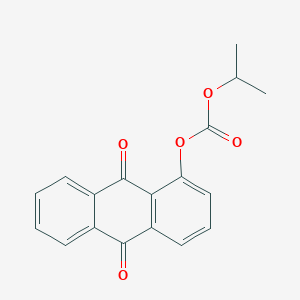
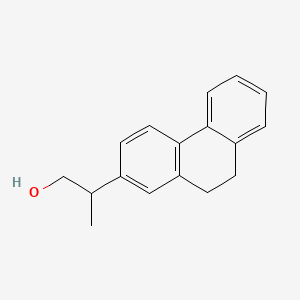
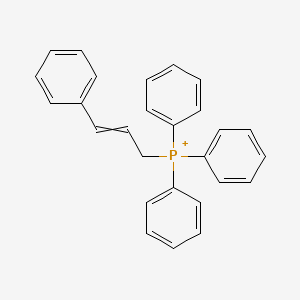
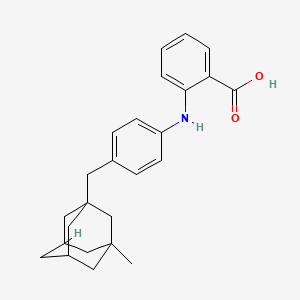
![2-[5-(2-Pyridyl)-2-thienyl]pyridine](/img/structure/B14673978.png)
